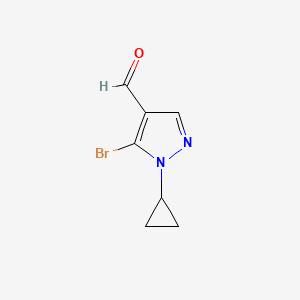![molecular formula C7H13Cl2N3 B13906105 1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride](/img/structure/B13906105.png)
1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride is a heterocyclic compound with a unique structure that includes both pyrrole and pyrazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce large quantities of the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in cancer research.
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: Another heterocyclic compound with comparable properties.
Uniqueness
1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride stands out due to its unique combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C7H13Cl2N3 |
|---|---|
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-6-3-8-4-7(6)10(2)9-5;;/h8H,3-4H2,1-2H3;2*1H |
Clé InChI |
AUVSUXGWXWPIFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1CNC2)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate](/img/structure/B13906031.png)

![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)


![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)





![[10,13-Dimethyl-17-(6-methylheptan-2-yl)-7-[(4-methylphenyl)sulfonylhydrazinylidene]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13906098.png)
![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine](/img/structure/B13906100.png)
